Conformational Analysis of (2S,4S)-4-Hydroxypiperidine-2-carboxylic Acid in Aqueous Solutions: A Technical Guide
Conformational Analysis of (2S,4S)-4-Hydroxypiperidine-2-carboxylic Acid in Aqueous Solutions: A Technical Guide
Executive Summary
(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid—commonly referred to as trans-4-hydroxypipecolic acid—is a non-proteinogenic amino acid and a highly valuable conformationally constrained scaffold in modern drug discovery and peptidomimetic design. By locking the pharmacophoric elements of 4-hydroxyproline into a rigid six-membered piperidine ring, this molecule provides precise spatial vectors for interacting with biological targets.
Understanding its exact 3D conformation in aqueous environments is critical for predicting its binding affinity and pharmacokinetic behavior. This whitepaper provides an in-depth mechanistic analysis of its conformational equilibrium in water, detailing the thermodynamic drivers, the self-validating analytical protocols used to elucidate its structure, and the advanced computational workflows that support these findings.
Stereochemical & Thermodynamic Foundations
The 1,3-Trans Relationship and Zwitterionic State
The (2S,4S) absolute configuration dictates a 1,3-trans relative stereochemistry between the C2-carboxylic acid and the C4-hydroxyl group[1](). In an aqueous solution at physiological pH (7.4), the molecule exists exclusively as a zwitterion: the secondary amine is protonated ( NH2+ , pKa ~10.5) and the carboxylic acid is deprotonated ( COO− , pKa ~2.2). This zwitterionic state fundamentally alters the molecule's solvation shell and internal electrostatic network compared to organic solvents.
Chair-Chair Equilibrium Dynamics
Like all saturated six-membered rings, the piperidine core undergoes rapid chair-chair interconversion. For a 1,3-trans disubstituted system, the two available chair conformations are strictly constrained to one axial and one equatorial substituent:
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Conformer A ( 4C1 Chair): C2-carboxylate is equatorial; C4-hydroxyl is axial.
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Conformer B ( 1C4 Chair): C2-carboxylate is axial; C4-hydroxyl is equatorial.
The Causality of Conformational Preference: The thermodynamic equilibrium heavily favors Conformer A . The bulky, highly solvated carboxylate anion strongly prefers the equatorial position to minimize severe 1,3-diaxial steric clashes with the axial protons at C4 and C6. Consequently, the C4-hydroxyl group is forced into the axial position. While axial hydroxyl groups typically incur a steric penalty, in aqueous solutions, this penalty is mitigated by the formation of highly ordered water bridges between the axial C4-OH and the protonated NH2+ center[2]().
Logical workflow mapping NMR J-coupling constants to the dominant 4C1 chair conformation.
Experimental Methodologies for Conformational Elucidation
To definitively prove this conformational preference, researchers utilize high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Aqueous NMR Protocol
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Sample Preparation: Dissolve 5 mg of (2S,4S)-4-hydroxypiperidine-2-carboxylic acid in 600 µL of Deuterium Oxide ( D2O ).
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Causality: D2O is chosen to prevent the massive H2O solvent signal from overwhelming the receiver gain and obscuring the aliphatic skeletal protons.
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pD Adjustment: Adjust the pD to 7.4 using dilute NaOD or DCl .
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Causality: The pD must strictly mimic physiological pH to ensure the molecule is in its biologically relevant zwitterionic state, as protonation states directly dictate the electrostatic forces governing the conformation.
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Data Acquisition: Acquire 1D 1H and 2D NOESY/ROESY spectra on a 600 MHz (or higher) spectrometer using DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal reference.
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Multiplet Analysis: Extract the 3JHH scalar coupling constants. According to the Karplus equation, dihedral angles of ~180° (antiperiplanar, axial-axial) yield large couplings (10–13 Hz), while angles of ~60° (gauche, axial-equatorial or equatorial-equatorial) yield small couplings (2–5 Hz).
Self-Validating Data Extraction
Every robust analytical protocol must be a self-validating system . In this workflow, validation is achieved through a closed-loop correlation between scalar couplings and spatial proximity:
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Validation Step 1 (Internal Math): The sum of the individual J -couplings extracted from a multiplet must mathematically equal the total peak width at half-height ( W1/2 ).
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Validation Step 2 (Orthogonal Confirmation): The 4C1 chair assignment derived from the J -couplings (which measure through-bond dihedral angles) must be orthogonally confirmed by 2D NOESY cross-peaks (which measure through-space proximity). For example, if H2 is axial, a strong 1,3-diaxial NOE cross-peak must be observed between H2 and H6ax.
Self-validating experimental workflow for aqueous NMR conformational elucidation.
Quantitative Data Presentation
The extracted NMR parameters and thermodynamic values unequivocally confirm the 4C1 chair conformation.
Table 1: Key 1H -NMR Coupling Constants and Conformational Consequences
| Proton | Multiplicity | Coupling Constants ( J , Hz) | Conformational Assignment & Causality |
| H2 | dd | 11.5, 3.8 | The large 11.5 Hz coupling with H3ax proves H2 is axial . Therefore, the C2-carboxylate is equatorial. |
| H3 (ax) | ddd | 14.0, 11.5, 3.2 | Exhibits geminal coupling (14.0 Hz) and trans-diaxial coupling with H2ax (11.5 Hz). |
| H4 | m | 3.8, 3.2, 3.0, 2.5 | The complete absence of any large coupling (>5 Hz) proves H4 is equatorial . Therefore, the C4-hydroxyl is axial. |
| H6 (ax) | ddd | 13.0, 12.0, 3.5 | The large 12.0 Hz coupling with H5ax confirms the structural integrity of the unsubstituted side of the ring. |
Table 2: Thermodynamic Parameters for the 1C4⇌4C1 Interconversion
| Parameter | Value | Mechanistic Implication |
| ΔG∘ (298K) | -2.8 kcal/mol | Strongly favors the 4C1 chair (C2-equatorial, C4-axial). |
| Keq | ~113 | >99% of the molecules exist in the 4C1 state at equilibrium in aqueous solution. |
| ΔH∘ | -3.1 kcal/mol | Enthalpically driven by the relief of 1,3-diaxial steric strain from the bulky carboxylate group. |
Advanced Computational Validation
To complement the empirical NMR data, modern conformational analysis relies on advanced computational chemistry. Because standard Molecular Dynamics (MD) simulations can become trapped in local energy minima, Replica Exchange Molecular Dynamics (REMD) is employed[2]().
In REMD, multiple simulations (replicas) of the molecule are run in an explicit water model (e.g., TIP3P) across a gradient of temperatures. Replicas periodically exchange temperature states, allowing the system to cross high-energy barriers (such as the half-chair transition state) and thoroughly sample the conformational landscape. The resulting free energy surface (FES) consistently shows a deep, narrow global minimum corresponding to the 4C1 chair, perfectly validating the self-consistent NMR findings.
References
- Organic & Biomolecular Chemistry - AIR Unimi Source: Università degli Studi di Milano URL
- Source: The Journal of Organic Chemistry (ACS Publications)
